Calcium,octadec-9-enoate
Description
Calcium,octadec-9-enoate (C₃₆H₆₆CaO₄), also known as calcium oleate, is a calcium salt derived from oleic acid ((9Z)-octadec-9-enoic acid). Its molecular weight is 602.99 g/mol, with a monoisotopic mass of 602.4587 . The compound is characterized by a (Z)-configuration double bond at the C9 position, contributing to its cis stereochemistry and fluidity in applications. Key physical properties include a high boiling point (360°C at 760 mmHg) and flash point (270.1°C), indicative of thermal stability . Industrially, it serves as a thickener in oils and finishing agents .
Properties
Molecular Formula |
C36H66CaO4 |
|---|---|
Molecular Weight |
603.0 g/mol |
IUPAC Name |
calcium;octadec-9-enoate |
InChI |
InChI=1S/2C18H34O2.Ca/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2*9-10H,2-8,11-17H2,1H3,(H,19,20);/q;;+2/p-2 |
InChI Key |
ZCZLQYAECBEUBH-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].[Ca+2] |
Origin of Product |
United States |
Preparation Methods
Calcium oleate can be synthesized through several methods:
Reaction of Calcium Hydroxide with Oleic Acid: This method involves reacting calcium hydroxide with oleic acid in ethanol under mild reflux conditions.
Ion Exchange Method: This method involves mixing alkali or alkaline earth metal oleate with a metal inorganic compound in a solvent containing both water and oil phases. The mixture is heated, stirred, and reacted for a certain time to form a layered mixed solution.
Chemical Reactions Analysis
Calcium oleate undergoes various chemical reactions, including:
Oxidation: Calcium oleate can be oxidized to form calcium carbonate and other oxidation products.
Substitution: It can react with other fatty acids or metal salts to form different metal oleates.
Calcination: When heated to high temperatures, calcium oleate decomposes to form calcium oxide and other by-products.
Common reagents used in these reactions include oleic acid, calcium hydroxide, and various solvents like ethanol and benzene. The major products formed from these reactions include calcium carbonate, calcium oxide, and other metal oleates .
Scientific Research Applications
Calcium oleate has several scientific research applications:
Mechanism of Action
The mechanism of action of calcium oleate involves its interaction with fatty acids and metal ions. It forms stable water-in-oil emulsions due to its low water solubility. In biomedical applications, calcium oleate interacts with cellular membranes and proteins, influencing various biochemical pathways .
Comparison with Similar Compounds
Structural Differences
Calcium,octadec-9-enoate is distinct from other oleate derivatives due to its ionic bonding as a calcium salt. In contrast:
- Monoesters (e.g., ethyl (Z)-octadec-9-enoate): Contain a single ester linkage between oleic acid and an alcohol (e.g., ethanol). Example: Ethyl oleate (C₂₀H₃₈O₂) has a molecular weight of 310.51 g/mol .
- Diesters (e.g., butane 1,4-diyl bis(octadec-9-enoate)): Feature two ester groups, leading to steric hindrance that restricts molecular rotation. This rigidity contrasts with the free rotation of monoesters .
- Glycerol esters (e.g., 1,3-dihydroxypropan-2-yl (Z)-octadec-9-enoate): Incorporate glycerol backbones, enabling amphiphilic behavior in lipid bilayers .
Table 1: Structural and Molecular Comparison
| Compound | Molecular Formula | Molecular Weight (g/mol) | Bonding Type | Key Feature |
|---|---|---|---|---|
| This compound | C₃₆H₆₆CaO₄ | 602.99 | Ionic (Ca²⁺ salt) | High thermal stability |
| Ethyl (Z)-octadec-9-enoate | C₂₀H₃₈O₂ | 310.51 | Ester | High solubility in organics |
| Butane 1,4-diyl diester | C₄₀H₇₄O₄ | 642.99 | Diester | Steric hindrance, rigid structure |
| Glycerol monoester | C₂₁H₄₀O₄ | 372.54 | Ester + hydroxyl | Amphiphilic, membrane integration |
Physical and Chemical Behavior
- Viscosity and Solubility: Calcium oleate’s ionic nature results in higher viscosity and lower organic solubility compared to nonpolar esters like ethyl oleate. Esters such as isopropyl oleate (CAS 112-11-8) exhibit lower viscosity and are used as emollients or drug delivery enhancers .
- Thermal Stability : Calcium oleate’s high boiling point (360°C) exceeds that of glycerol esters (e.g., boiling point ~250°C for similar esters) .
- Reactivity : Unlike esters, calcium oleate is resistant to hydrolysis under neutral conditions but may decompose in acidic environments .
Key Research Findings
- Lubricant Performance : Diesters with rigid structures (e.g., butane 1,4-diyl bis(oleate)) demonstrate superior friction reduction compared to calcium oleate in synthetic lubricants .
- Percutaneous Absorption : Ethyl oleate’s ability to disturb stratum corneum lipids is reversible, making it safer than enhancers like menthol derivatives .
- Ecological Impact : Calcium oleate’s environmental toxicity data are lacking, whereas esters like methyl oleate are biodegradable but may bioaccumulate .
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